(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol

Catalog No.
S3148886
CAS No.
1821815-54-6
M.F
C12H22O2
M. Wt
198.306
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol

CAS Number

1821815-54-6

Product Name

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol

IUPAC Name

(1S,2S)-2-cyclohexyloxycyclohexan-1-ol

Molecular Formula

C12H22O2

Molecular Weight

198.306

InChI

InChI=1S/C12H22O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-13H,1-9H2/t11-,12-/m0/s1

InChI Key

GBQDQIHYVCMANU-RYUDHWBXSA-N

SMILES

C1CCC(CC1)OC2CCCCC2O

solubility

not available

Application in Pharmacy and Medicine

Cyclodextrins, which are similar to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol” in terms of their cyclic structure and hydrophobic cavity, have a wide variety of practical applications in pharmacy and medicine . They can encapsulate other molecules through host-guest interactions, which can be useful in drug delivery .

Application in Fighting Pathogenic Bacteria

A study has shown that fibers consisting of a (1S,2S)-cyclohexane-1,2-diamine derivative, which is structurally similar to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol”, can be effective against pathogenic bacteria . These fibers were tested against two types of pathogenic bacterial strains, namely Staphylococcus aureus, and Pseudomonas aeruginosa, and showed >99.9% inhibition .

Application in Industrial Synthesis of Reactive Silicones

Silicones and silicone rubbers, which have a similar cyclic structure to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol”, are used in a broad range of applications ranging from consumer products and adhesives to medicinal and electronic devices . The chemistry and synthesis of these versatile materials have been reviewed many times, focusing especially on reactive silicones, specifically in telechelic OH-terminated polysiloxanes .

Application in Environmental Remediation

Iron oxide nanoparticles, which are structurally similar to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol”, have been intensively investigated owing to their huge potential as sorbents in environmental technologies . They can be used as nanosorbents for heavy metals and organic pollutants, photocatalysts, and heterogeneous catalysts for oxidative treatment of various contaminants .

Application in Organic Catalysis

Iron oxide nanoparticles can also be used in organic catalysis . They have been shown to be efficient and selective in coupling, oxidation, reduction, alkylation reactions, and Fischer-Tropsch synthesis .

Application in Biomedicine

Iron oxide nanoparticles, which are structurally similar to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol”, have been intensively investigated owing to their huge potential as diagnostical, therapeutical, and drug-carrier agents in biomedicine . They can be used as sensors of various inorganic and organic/biological substances .

Application in Energy Generation and Storage

Iron oxide nanoparticles can also be used in energy-generating and storing materials . They have been shown to be efficient in assorted biotechnological and industrial processes involving microbiology, pigment industry, recording and magnetic media .

Application in Microbiology

Cyclodextrins, which are similar to “(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol” in terms of their cyclic structure and hydrophobic cavity, have significant theoretical and practical impacts in microbiology . They can encapsulate other molecules through host-guest interactions, which can be useful in microbiology .

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol is an organic compound characterized by a cyclohexanol backbone substituted with a cyclohexyloxy group at the second carbon. Its molecular formula is C12H22OC_{12}H_{22}O, and it features a chiral center, which contributes to its stereochemical properties. The compound is notable for its potential applications in medicinal chemistry and fragrance industries due to its structural similarity to various biologically active compounds.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance its applicability in various formulations.
  • Substitution Reactions: The cyclohexyloxy group may participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol exhibits various biological activities, primarily due to its structural characteristics resembling other bioactive compounds. It has been studied for potential applications in:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against certain bacteria and fungi.
  • Neurological Effects: Its structural analogs are often investigated for neuroprotective properties and effects on neurotransmitter systems.
  • Fragrance

Several methods exist for synthesizing (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol:

  • Direct Alkylation: This involves the reaction of cyclohexanol with cyclohexyl bromide under basic conditions to introduce the cyclohexyloxy group.
  • Reduction of Ketones: Starting from ketones derived from cyclohexane derivatives, reduction processes can yield the desired alcohol form.
  • Grignard Reaction: Utilizing Grignard reagents derived from cyclohexane can facilitate the formation of this compound through nucleophilic addition to carbonyl compounds.

The applications of (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol span various fields:

  • Pharmaceuticals: Its potential as an active pharmaceutical ingredient or as a building block for drug synthesis.
  • Fragrance Industry: Used in perfumery for its pleasant scent profile, contributing to floral and woody notes.
  • Cosmetics: Incorporated into formulations for skin care products due to its moisturizing properties .

Interaction studies involving (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol focus on its binding affinity with biological targets such as receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Further research is required to elucidate these interactions and their implications for therapeutic uses.

Several compounds share structural similarities with (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
CyclohexanolA simple alcohol with a six-membered ring structure.Lacks substituents that enhance biological activity.
3-MethylcyclohexanolA methyl-substituted derivative of cyclohexanol.Exhibits different physical properties due to substitution.
2-CyclohexylphenolA phenolic compound with a cyclohexyl group.Known for its antibacterial properties.
1-(Cyclopentyl)ethanolAn alcohol similar in structure but with a smaller ring size.Different steric effects due to ring size variation.

The uniqueness of (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol lies in its specific stereochemistry and the presence of both cyclohexane rings, which may confer distinct biological activities compared to other similar compounds.

XLogP3

2.5

Dates

Last modified: 08-18-2023

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